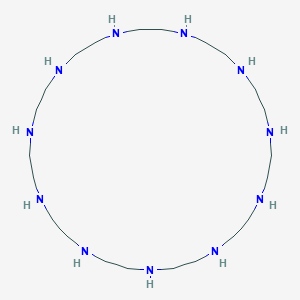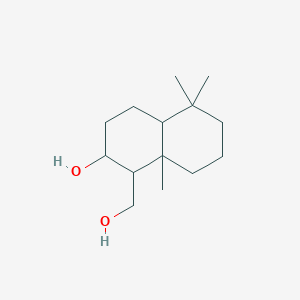
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane is a complex macrocyclic compound that belongs to the class of polyazamacrocycles. These compounds are characterized by their large ring structures containing multiple nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane typically involves the cyclization of linear precursors containing multiple amine groups. One common method is the template-directed synthesis, where a metal ion template is used to guide the formation of the macrocyclic ring. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are usually performed in polar solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to encapsulate small molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of sensors and catalysts due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring can coordinate with metal ions, leading to the formation of highly stable and selective complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane can be compared with other polyazamacrocycles such as:
Cyclam (1,4,8,11-Tetraazacyclotetradecane): A smaller macrocycle with four nitrogen atoms, commonly used in coordination chemistry.
Cyclen (1,4,7,10-Tetraazacyclododecane): Another smaller macrocycle with four nitrogen atoms, known for its high affinity for metal ions.
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative of cyclen with additional carboxylate groups, widely used in medical imaging and radiotherapy.
The uniqueness of this compound lies in its larger ring size and higher number of nitrogen atoms, which provide greater flexibility and potential for forming diverse and stable complexes with metal ions.
Propriétés
Numéro CAS |
60464-68-8 |
|---|---|
Formule moléculaire |
C22H55N11 |
Poids moléculaire |
473.7 g/mol |
Nom IUPAC |
1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane |
InChI |
InChI=1S/C22H55N11/c1-2-24-5-6-26-9-10-28-13-14-30-17-18-32-21-22-33-20-19-31-16-15-29-12-11-27-8-7-25-4-3-23-1/h23-33H,1-22H2 |
Clé InChI |
UPPDOJHJUHTXJW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCNCCNCCNCCNCCNCCNCCNCCNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)

![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)

![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)





![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
